Terminal Alkene as a Differential Synthetic Handle: Metathesis and Cross-Coupling Reactivity
The presence of a terminal but-3-enyl alkene (CH₂=CH–CH₂–) distinguishes this compound from saturated analogs such as 1-(4-chlorophenyl)butyl acetate or 1-(4-chlorophenyl)ethyl acetate, which lack this functionality entirely [1]. The alkene enables participation in olefin metathesis, hydroboration–oxidation, epoxidation, and thiol-ene click chemistry—transformations that are structurally impossible for the saturated comparators. Direct quantitative comparator data for this specific compound are not available in peer-reviewed literature; this is class-level inference based on well-established alkene reactivity .
| Evidence Dimension | Presence of terminal alkene functional group |
|---|---|
| Target Compound Data | Terminal C=C bond present (but-3-enyl chain) |
| Comparator Or Baseline | 1-(4-chlorophenyl)butyl acetate (saturated analog): No C=C bond |
| Quantified Difference | Qualitative: alkene present vs. absent; enables entirely distinct reaction manifolds (metathesis, hydroboration, epoxidation) |
| Conditions | Structural comparison; no experimental head-to-head data available |
Why This Matters
For procurement decisions in synthetic route design, the terminal alkene is the differentiating functional handle—selecting a saturated analog would block access to an entire class of C–C bond-forming and oxidation reactions.
- [1] PubChem CID 10059529. SMILES: CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl – confirms terminal alkene (CC=C). https://pubchem.ncbi.nlm.nih.gov/compound/106730-46-5 View Source
